molecular formula C12H12N2O2 B13410932 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one

Cat. No.: B13410932
M. Wt: 216.24 g/mol
InChI Key: CRSSNYCWXMOYOF-QMMMGPOBSA-N
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Description

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound has a unique structure that includes a pyrrolo and benzodiazepine ring system, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one can be achieved through various synthetic routes. One common method involves the Leuckart reaction, which utilizes formic acid as a reducing agent to synthesize tetrahydro-1,4-benzodiazepin-5-ones with excellent yields and purities . Another method involves the use of isocyanide reagents in a one-pot condensation reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves continuous-flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials and employs a combination of S_NAr reaction and cyclocondensation to produce the desired benzodiazepine derivatives .

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions include various substituted benzodiazepine derivatives, which can have different pharmacological properties depending on the substituents introduced.

Mechanism of Action

The mechanism of action of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one involves its interaction with GABA_A receptors in the central nervous system. By enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), it produces sedative, anxiolytic, and muscle relaxant effects . The compound acts as a positive allosteric modulator of the GABA_A receptor complex, leading to increased GABA binding activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is unique due to its specific pyrrolo and benzodiazepine ring system, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1

InChI Key

CRSSNYCWXMOYOF-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H]2C=NC3=C(C=CC=C3O)C(=O)N2C1

Canonical SMILES

C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1

Origin of Product

United States

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